5-((3-methoxybenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3-methoxybenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H17N3O2S3 and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-((3-methoxybenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a thiazolopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be characterized by its unique thiazolo[4,5-d]pyrimidine core, which is known for various biological activities. Its molecular formula is C19H20N4O2S3 with a molecular weight of 432.58 g/mol. The presence of sulfur and nitrogen atoms in its structure contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has shown that compounds containing thiazole and pyrimidine moieties exhibit significant antimicrobial properties. The compound has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of the Compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 50 µg/mL | |
Escherichia coli | 100 µg/mL | |
Pseudomonas aeruginosa | 75 µg/mL |
The above table summarizes the antimicrobial efficacy of the compound, indicating promising activity against common pathogens.
Anticancer Activity
The anticancer potential of thiazolopyrimidine derivatives has been extensively studied. The compound was tested for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The results indicate that the compound exhibits significant cytotoxic effects on multiple cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. Molecular docking studies have suggested that it may interact with targets such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .
Case Studies
Several studies have explored the biological activities of related thiazolopyrimidine compounds. For instance:
- Study on Antimicrobial Properties : A study investigated a series of thiazolopyrimidine derivatives, demonstrating that modifications at the benzyl position enhanced antibacterial activity against resistant strains of bacteria .
- Anticancer Efficacy : Another study highlighted the effectiveness of similar compounds against MCF-7 cells, with IC50 values comparable to established chemotherapeutics .
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methylsulfanyl]-3-(4-methylphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S3/c1-12-6-8-14(9-7-12)23-17-16(28-20(23)26)18(24)22-19(21-17)27-11-13-4-3-5-15(10-13)25-2/h3-10H,11H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDCDBTZBNJOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.